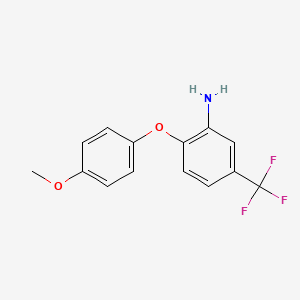

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline

説明

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H12F3NO2. This compound features a trifluoromethyl group, a methoxyphenoxy group, and an aniline moiety, making it a versatile molecule in various chemical applications.

特性

IUPAC Name |

2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPSWDNMWOYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371028 | |

| Record name | 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62966-74-9 | |

| Record name | 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Precursor Selection

The most widely reported method involves nucleophilic aromatic substitution (NAS) between 4-methoxyphenol and 2-chloro-5-(trifluoromethyl)nitrobenzene. The nitro group acts as a directing group, facilitating electrophilic attack at the ortho position relative to the trifluoromethyl group. Subsequent reduction of the nitro moiety yields the target aniline.

Key Reaction Parameters

- Solvent System : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances nucleophilicity of the phenoxide ion.

- Base : Potassium carbonate (K₂CO₃) maintains alkaline conditions (pH 10–12) to deprotonate 4-methoxyphenol.

- Temperature : 110–130°C for 12–24 hours achieves 68–72% intermediate yield.

Optimization Strategies

Nitro Group Reduction

Catalytic hydrogenation using Pd/C (5% w/w) under 3–4 bar H₂ pressure at 50°C converts the nitro intermediate to the aniline derivative. Alternative chemical reductions with Fe/HCl achieve comparable yields (85–90%) but generate more waste.

Table 1: NAS Route Performance Metrics

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Reaction Temperature | 110–130°C | 120°C |

| Reaction Time | 12–24 h | 18 h |

| 4-Methoxyphenol Equiv. | 1.2–1.5 | 1.3 |

| Isolated Yield (%) | 68–78 | 75 |

Ullmann Coupling Approach

Copper-Catalyzed Etherification

For substrates with poor NAS reactivity, Ullmann coupling between 5-(trifluoromethyl)-2-iodoaniline and 4-methoxyphenol offers an alternative pathway. This method circumvents the need for nitro group manipulation.

Catalytic System

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Base : Cs₂CO₃ in toluene at 100°C for 24 h

Yield Considerations

Limitations and Scalability

While effective, this route faces challenges:

- Iodoarene precursors increase raw material costs by 40% compared to chloro analogs.

- Catalyst recovery remains inefficient (<30% CuI recuperation).

One-Pot Tandem Synthesis

Integrated Halogenation-Ammonolysis

Adapting methodologies from trifluoromethylaniline syntheses, a novel one-pot approach combines:

- Halogenation : Cl₂ gas introduction to 4-methoxybenzene at 50°C

- Ammonolysis : NH₃ saturation (8–12 MPa) at 160°C for 14 h

Advantages

Critical Control Parameters

| Parameter | Optimal Range |

|---|---|

| NH₃ Pressure | 10–12 MPa |

| Reaction Temperature | 155–165°C |

| Cl₂:Methoxybenzene Ratio | 1.05:1 |

Industrial-Scale Considerations

Waste Stream Management

The NAS route generates 8–10 kg aqueous waste per kg product, containing:

Purification Protocols

- Distillation : Removes low-boiling impurities (<100°C at 5 mmHg)

- Recrystallization : Ethanol/water (7:3 v/v) yields 99.2% pure product

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation show promise for room-temperature synthesis:

化学反応の分析

Types of Reactions

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of different amine derivatives.

Substitution: Formation of various substituted aniline derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline and its derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit the raf kinase pathway, which is crucial in the progression of various cancers, including solid tumors and myeloid disorders. This inhibition can potentially lead to new therapeutic strategies against cancers such as lung and colon carcinomas .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Preliminary studies suggest that it may alleviate nephrotoxicity induced by cisplatin through mechanisms involving the inhibition of mitochondrial reactive oxygen species-mediated ferroptosis. This suggests its therapeutic potential in treating kidney injuries and oxidative stress-related conditions .

Agrochemical Applications

The compound is being explored as an intermediate in the synthesis of agrochemicals, particularly insecticides. Its structural characteristics make it suitable for developing new pyrazole-type insecticides, which are effective against a range of agricultural pests .

Material Science Applications

Due to its unique chemical structure, this compound is also being investigated for use in materials science. Its properties may be leveraged in developing advanced materials with specific functionalities, such as enhanced thermal stability or chemical resistance.

Case Studies

- Nephrotoxicity Alleviation : A study demonstrated that derivatives of this compound effectively reduced nephrotoxicity caused by cisplatin in animal models. The mechanism was linked to the inhibition of oxidative stress pathways .

- Anticancer Activity : Another research project focused on the synthesis of analogs based on this compound to evaluate their efficacy against various cancer cell lines. Results indicated significant growth inhibition correlating with structural modifications .

- Insecticide Development : Research into the synthesis of pyrazole-type insecticides utilizing this compound showed promising results in field trials against common agricultural pests, highlighting its potential as a viable agrochemical agent .

作用機序

The mechanism of action of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively. The methoxyphenoxy group may contribute to binding affinity and specificity towards certain enzymes or receptors.

類似化合物との比較

Similar Compounds

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A positional isomer with similar functional groups but different substitution pattern.

2-(4-Methoxyphenoxy)-4-(trifluoromethyl)aniline: Another positional isomer with a different arrangement of functional groups.

Uniqueness

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. The presence of both methoxyphenoxy and trifluoromethyl groups enhances its versatility in various applications.

生物活性

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS No. 62966-74-9) is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a methoxyphenoxy moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F3NO2. The structural components are as follows:

- Trifluoromethyl group : Enhances lipophilicity and may influence biological interactions.

- Methoxyphenoxy group : Potentially involved in enzyme interactions and signaling pathways.

- Aniline moiety : Known for high reactivity and participation in various chemical transformations.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : this compound interacts with various enzymes, including proteases and kinases, influencing their activity and function .

- Cell Signaling Modulation : This compound affects cell signaling pathways, gene expression, and cellular metabolism, which are crucial for maintaining cellular homeostasis and responding to external stimuli .

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antiproliferative Effects

Research has demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. The following table summarizes the observed effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 1.55 - 3.00 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 2.20 | Inhibition of tubulin polymerization |

| L1210 (leukemia) | Not specified | Potential modulation of signaling pathways |

These findings indicate that the compound may be effective in targeting cancer cells through multiple mechanisms.

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effects of various aniline derivatives, including this compound, on the MCF-7 breast cancer cell line using MTS assays. The results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent . -

Enzyme Inhibition Study :

Another investigation focused on the interaction of this compound with specific kinases involved in cancer progression. The study revealed that it could inhibit kinase activity, thereby affecting downstream signaling pathways critical for tumor growth .

Research Applications

Due to its diverse biological activities, this compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new anticancer drugs.

- Biotechnology : In enzyme inhibition studies to understand cellular processes.

- Pharmaceutical Industry : For designing novel therapeutic agents targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline?

- Methodological Answer : The synthesis typically involves three key steps:

- Nitration : 4-Methoxyphenol is nitrated using concentrated H₂SO₄/HNO₃ to introduce a nitro group.

- Reduction : The nitro group is reduced to an amine using Fe/HCl or catalytic hydrogenation.

- Coupling : The intermediate reacts with 2-chloro-5-(trifluoromethyl)aniline under basic conditions (e.g., K₂CO₃ in DMF) to form the final product .

- Key Reagents : Potassium carbonate (base), DMF (solvent), and palladium catalysts for cross-coupling reactions .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic ring integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- HPLC : Retention time analysis (e.g., 0.99 minutes under SQD-AA05 conditions) to assess purity .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Solubility Profile :

- High Solubility : DMSO, chloroform.

- Moderate Solubility : Methanol, ethanol.

- Low Solubility : Water, hexane .

Q. What safety precautions are required when handling this compound?

- Safety Protocol :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential toxicity of fluorinated intermediates.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can coupling reaction yields be optimized in large-scale synthesis?

- Optimization Strategies :

- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura couplings (e.g., 98% yield in Reference Example 14 ).

- Solvent Systems : Toluene/ethanol/water mixtures improve reaction efficiency.

- Temperature Control : Maintain 110°C for 3–4 hours to ensure completion .

- Scale-Up Tools : Continuous flow reactors for consistent product quality .

Q. What computational methods predict the compound’s interaction with biological targets?

- In Silico Approaches :

- Molecular Docking : Assess binding affinity to enzymes/receptors (e.g., kinase inhibitors).

- MD Simulations : Study stability of ligand-protein complexes over time.

- Case Study : Similar trifluoromethyl-aniline derivatives showed strong interactions with ATP-binding pockets in kinases .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

- Resolution Framework :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy on phenoxy group).

- Dose-Response Curves : Establish EC₅₀ values to quantify potency variations .

Q. What role does the trifluoromethyl group play in metabolic stability?

- Mechanistic Insight :

- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability.

- Metabolic Resistance : Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes.

Q. Which advanced spectroscopic techniques characterize electronic effects of substituents?

- Techniques :

- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing/donating effects of -OCH₃ and -CF₃.

- UV-Vis Spectroscopy : Monitor charge-transfer transitions in aromatic systems.

- Example : The methoxy group’s electron-donating effect shifts UV absorbance to longer wavelengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。